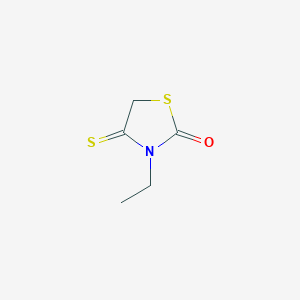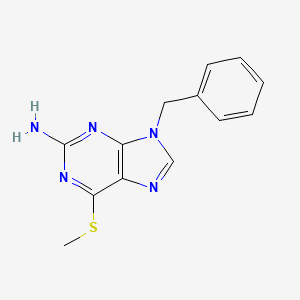![molecular formula C16H11ClI2N2O4S B13941789 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid CAS No. 535947-59-2](/img/structure/B13941789.png)
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps:
Chlorination: The starting material, salicylic acid, is chlorinated using chlorine gas to produce 5-chlorosalicylic acid.
Methylation: The 5-chlorosalicylic acid is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.
Conversion to Acid Chloride: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Formation of Carbamothioylamino Derivative: The acid chloride is reacted with thiourea to form the carbamothioylamino derivative.
Iodination: Finally, the compound is iodinated to introduce the diiodobenzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioylamino group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The carbamothioylamino group can interact with metal ions and other cofactors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
5-Chloro-2-methoxybenzoyl chloride: An intermediate in the synthetic route.
2-[(5-Chloro-2-methoxybenzoyl)amino]benzoic acid: A related compound with similar functional groups.
Uniqueness
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the carbamothioylamino moiety enhances its versatility in chemical synthesis and biological interactions.
特性
CAS番号 |
535947-59-2 |
|---|---|
分子式 |
C16H11ClI2N2O4S |
分子量 |
616.6 g/mol |
IUPAC名 |
2-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C16H11ClI2N2O4S/c1-25-12-3-2-7(17)4-9(12)14(22)21-16(26)20-13-10(15(23)24)5-8(18)6-11(13)19/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
InChIキー |
GLSIWODVVQFMSR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)






